molecular formula C8H6BrCl3 B13537618 1-(1-Bromoethyl)-2,3,4-trichlorobenzene

1-(1-Bromoethyl)-2,3,4-trichlorobenzene

Cat. No.: B13537618
M. Wt: 288.4 g/mol
InChI Key: XDSGRXZVWLPNTE-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-2,3,4-trichlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with three chlorine atoms and a bromoethyl group. The presence of multiple halogen atoms makes it a compound of interest in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2,3,4-trichlorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,3,4-trichlorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2,3,4-trichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: 1-(1-Hydroxyethyl)-2,3,4-trichlorobenzene.

    Oxidation: 1-(1-Oxoethyl)-2,3,4-trichlorobenzene.

    Reduction: 1-Ethyl-2,3,4-trichlorobenzene.

Scientific Research Applications

1-(1-Bromoethyl)-2,3,4-trichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in designing halogenated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-2,3,4-trichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The bromoethyl group can undergo metabolic transformations, further influencing its biological activity.

Comparison with Similar Compounds

  • Benzyl Bromide:

Properties

Molecular Formula

C8H6BrCl3

Molecular Weight

288.4 g/mol

IUPAC Name

1-(1-bromoethyl)-2,3,4-trichlorobenzene

InChI

InChI=1S/C8H6BrCl3/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-4H,1H3

InChI Key

XDSGRXZVWLPNTE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)Br

Origin of Product

United States

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